molecular formula C13H21NSi B11887327 Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]- CAS No. 110561-51-8

Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-

Cat. No.: B11887327
CAS No.: 110561-51-8
M. Wt: 219.40 g/mol
InChI Key: AQEBOXHAOZRWMP-UHFFFAOYSA-N
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Description

Isoquinoline derivatives represent a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. The compound “Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-” features a tetrahydroisoquinoline core substituted at the 2-position with a [(trimethylsilyl)methyl] group. This substituent introduces unique steric and electronic properties due to the silicon atom’s +I inductive effect and the trimethylsilyl moiety’s hydrophobicity. The trimethylsilyl group may enhance metabolic stability and lipophilicity, making it a candidate for optimizing pharmacokinetic profiles in therapeutic agents .

Properties

CAS No.

110561-51-8

Molecular Formula

C13H21NSi

Molecular Weight

219.40 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-ylmethyl(trimethyl)silane

InChI

InChI=1S/C13H21NSi/c1-15(2,3)11-14-9-8-12-6-4-5-7-13(12)10-14/h4-7H,8-11H2,1-3H3

InChI Key

AQEBOXHAOZRWMP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN1CCC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule’s structure suggests two primary disconnections:

  • Formation of the tetrahydroisoquinoline core via cyclization of β-arylethylamine precursors.

  • Introduction of the trimethylsilylmethyl group at the 2-position through nucleophilic substitution or metal-mediated silylation.

Source demonstrates the feasibility of a one-pot enamine synthesis combining these steps, avoiding intermediate isolation to maximize efficiency.

One-Pot Enamine Synthesis Using Trimethylsilyl Chloride

Reaction Mechanism and Conditions

The methodology from involves:

  • Lithiation : Generation of lithium diisopropylamide (LDA) from diisopropylamine (6.65 mL, 47.5 mmol) and n-BuLi (19 mL, 1.6 M in hexane) in tetrahydrofuran (THF) at -65°C.

  • Silylation : Dropwise addition of trimethylsilyl chloride (3.0 mL, 23.7 mmol) to the lithiated intermediate, maintained at -65°C for 1.5 hours.

  • Workup : Gradual warming to room temperature, aqueous quenching, and extraction with diethyl ether.

Key Parameters :

  • Temperature control (-65°C to -40°C) prevents premature decomposition of the silylated intermediate.

  • Stoichiometric excess of LDA ensures complete deprotonation before silylation.

Yield and Purification

Vacuum distillation of the crude product yielded 3.0 g (77%) of the title compound as a colorless oil, characterized by 1H^1H NMR (200 MHz, CDCl3_3 ).

Protective Group Strategies and Coupling Reactions

Carboxylic Acid Protection

Source details esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using tert-butyl or benzyl groups to prevent unwanted side reactions during subsequent couplings. For example:

COOHCOOtBu(using isobutylene/H2SO4 in dioxane)\text{COOH} \rightarrow \text{COO}^t\text{Bu} \quad \text{(using isobutylene/H}2\text{SO}4\text{ in dioxane)}

Peptide Coupling Techniques

Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) mediate amide bond formation between protected amino acids and the tetrahydroisoquinoline core:

COOtBu+H2N-Gly-OBzlDCC/HOBtCONH-Gly-OBzl\text{COO}^t\text{Bu} + \text{H}_2\text{N-Gly-OBzl} \xrightarrow{\text{DCC/HOBt}} \text{CONH-Gly-OBzl}

Solvent Optimization : THF or dichloromethane ensures homogeneity, while triethylamine scavenges HCl generated during coupling.

Optimization of Reaction Conditions and Yield

Temperature and Stoichiometry Effects

  • Silylation Efficiency : Lower temperatures (-65°C) favor selective trimethylsilylmethylation over competing alkylation.

  • Catalytic Loadings : Source specifies a 1:1.5 molar ratio of substrate to T3P coupling reagent for optimal conversion.

Solvent Selection

  • Polar Aprotic Solvents : THF and N-methylpyrrolidone (NMP) enhance lithium reagent stability during lithiation.

  • Extraction Protocols : Ether-water partitioning efficiently removes hydrophilic byproducts without product loss.

Analytical Characterization and Purity Assessment

Spectroscopic Methods

  • 1H^1H NMR : Diagnostic signals include the trimethylsilyl singlet at δ 0.1–0.3 ppm and tetrahydroisoquinoline aromatic protons at δ 6.8–7.2 ppm.

  • Mass Spectrometry : High-resolution MS confirms the molecular ion at m/z 263.2 (C14_{14}H21_{21}NSi+^+).

Chromatographic Purity

  • Distillation : Boiling point 98°C at 40 Torr achieved >95% purity.

  • Recrystallization : Ethyl acetate/n-heptane mixtures remove residual amines and siloxanes.

Industrial-Scale Production Considerations

Cost-Effective Feedstocks

  • Source substitutes N-methyl-N'-tetrahydrofuran formyl propane diamine with methylamine hydrochloride, reducing raw material costs by ~40%.

  • Batch Size : Example 1 describes a 5.0 kg scale synthesis with 83.4% yield, demonstrating scalability.

Waste Minimization

  • Solvent Recovery : THF and dichloromethane are distilled and reused across multiple batches.

  • Aqueous Quenching : Neutralization with saturated NaHCO3_3 minimizes acidic waste streams .

Chemical Reactions Analysis

Types of Reactions

2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield fully saturated isoquinoline derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]- typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a trimethylsilylating agent such as trimethylsilyl chloride. This reaction is often facilitated by a base like triethylamine under mild conditions at room temperature. The efficiency of this method makes it suitable for both laboratory and industrial applications.

Reaction Mechanisms

This compound can undergo various chemical transformations:

  • Oxidation: Converts the tetrahydroisoquinoline to quinoline derivatives.
  • Reduction: Yields fully saturated isoquinoline derivatives.
  • Substitution: The trimethylsilyl group can be replaced with other functional groups using appropriate reagents.

Medicinal Chemistry

Isoquinoline derivatives have been extensively studied for their potential therapeutic effects. Notably:

  • Anti-tussive Activity: Certain tetrahydroisoquinoline derivatives demonstrate anti-tussive properties comparable to codeine. These compounds can effectively treat cough associated with respiratory conditions such as bronchitis and laryngitis .
  • Neuroprotective Effects: Research indicates that tetrahydroisoquinolines exhibit neuroprotective properties against neurodegenerative diseases. Their structural diversity allows for the development of analogs with enhanced biological activity .

Biological Studies

The compound serves as a valuable tool in biological research:

  • Enzyme Interactions: Isoquinoline derivatives are used to study enzyme interactions and metabolic pathways in various biological systems. Their ability to act as enzyme inhibitors or substrates makes them crucial in biochemical assays.
  • Cell Cycle Regulation: Recent studies have shown that certain isoquinoline analogs can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents .

Industrial Applications

In the industrial sector:

  • Specialty Chemicals Production: Isoquinolines are utilized in the synthesis of specialty chemicals and materials. Their unique properties facilitate the creation of complex organic molecules that are essential in various applications.

Case Study 1: Anti-Cough Agents

A study evaluated the efficacy of tetrahydroisoquinoline derivatives in treating cough reflexes induced by electrical stimulation of the upper laryngeal nerve. Results indicated that certain compounds exhibited a duration of action comparable to codeine while presenting lower toxicity profiles .

Case Study 2: Neuroprotective Agents

Research highlighted the neuroprotective effects of tetrahydroisoquinoline analogs against oxidative stress-induced neuronal damage. These findings suggest that modifications to the isoquinoline structure can enhance protective effects against neurodegenerative diseases .

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds/Results
Medicinal ChemistryAnti-tussive agentsComparable efficacy to codeine
Neuroprotective agentsEffective against oxidative stress
Biological StudiesEnzyme interaction studiesUsed as inhibitors or substrates
Cell cycle regulationInduces apoptosis in cancer cells
Industrial ApplicationsProduction of specialty chemicalsSynthesis of complex organic molecules

Mechanism of Action

The mechanism of action of 2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The trimethylsilyl group (logP ~3.5, estimated) likely confers higher lipophilicity compared to phenyl (logP ~2.8) or methoxy-substituted analogs (logP ~1.5–2.0). This property may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Steric Effects : The bulky trimethylsilyl group could hinder interactions with flat binding pockets, unlike planar substituents (e.g., phenyl). This may impact selectivity in receptor-targeted therapies .

Notes

Data Limitations : Direct experimental data for the target compound are absent in the provided evidence; properties are inferred from structural analogs.

Synthetic Challenges : Introducing trimethylsilyl groups requires specialized reagents and conditions, which may complicate scalability.

Research Gaps: Comparative studies on silicon vs. carbon substituents in tetrahydroisoquinolines are needed to validate hypothesized advantages in drug design.

Biological Activity

Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]- is a notable member of this class and exhibits various pharmacological effects. This article delves into its biological activity, supported by research findings and case studies.

  • Chemical Name : Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-
  • Molecular Formula : C14H23NSi
  • Molecular Weight : 233.42 g/mol
  • CAS Number : 144437-05-8

Biological Activities

Isoquinoline derivatives are known for their broad spectrum of biological activities including:

  • Antimicrobial Activity : Several studies have reported that THIQ analogs exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from THIQ scaffolds have shown efficacy against bacteria and fungi due to their ability to disrupt microbial cell membranes and inhibit key metabolic pathways .
  • Neuroprotective Effects : THIQs have been investigated for their potential in treating neurodegenerative diseases. Research indicates that these compounds can modulate neurotransmitter systems and possess antioxidant properties that protect neuronal cells from oxidative stress .
  • Anticancer Properties : Recent studies have highlighted the anticancer potential of THIQ derivatives. For example, certain analogs have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
  • Cardiovascular Effects : Some isoquinoline derivatives have shown promise as agents that can influence cardiovascular function. They may act as vasodilators or exhibit bradycardic effects through specific receptor interactions .

Structure–Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is closely related to their structural features. Key findings include:

  • Substitution Patterns : The position and type of substituents on the isoquinoline core significantly influence its biological activity. For instance, modifications at the C-1 position have been linked to enhanced dopamine receptor affinity and improved safety profiles .
  • Silyl Group Influence : The presence of a trimethylsilyl group has been shown to enhance the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacokinetic properties .

Antimicrobial Activity Study

A study published in RSC Advances explored the antimicrobial efficacy of various THIQ derivatives against Staphylococcus aureus and Candida albicans. The results indicated that specific modifications increased activity by over 50% compared to unmodified compounds .

Neuroprotective Study

Research featured in PMC demonstrated that a series of tetrahydroisoquinoline derivatives exhibited neuroprotective effects in models of oxidative stress-induced neurotoxicity. These compounds significantly reduced cell death rates in vitro by up to 70% compared to controls .

Anticancer Activity Evaluation

In a recent investigation published in Molecules, several THIQ chalcone analogs were tested for their anticancer properties against breast cancer cell lines (MDA-MB-231). Compounds demonstrated IC50 values significantly lower than standard chemotherapy agents like doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-?

  • Methodological Answer : The compound can be synthesized via cyclization of trimethylsilyl-substituted precursors. For example, Pummerer-type cyclization (using sulfinyl acetamides) or reductive amination of benzaldehyde derivatives with trimethylsilylmethylamine have been reported. Key steps include optimizing reaction conditions (e.g., LiAlH₄ in THF for reduction, as in ) and purification via column chromatography .

Q. How is the stereochemistry of this compound characterized?

  • Methodological Answer : Chiral centers are analyzed using techniques like chiral HPLC, X-ray crystallography, or NMR spectroscopy with chiral shift reagents. For structurally related tetrahydroisoquinolines, X-ray data (e.g., in ) confirm configurations, while NOE NMR experiments resolve spatial arrangements of substituents .

Q. What computational tools predict the physicochemical properties of this compound?

  • Methodological Answer : Tools like Gaussian or PubChem’s computed properties (e.g., XLogP, topological polar surface area) estimate hydrophobicity (XLogP ≈ 1.8) and bioavailability. Experimental validation via HPLC or mass spectrometry is critical, as seen in and for similar compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized for this trimethylsilyl-substituted tetrahydroisoquinoline?

  • Methodological Answer : Yield optimization involves catalyst screening (e.g., Pd/C for hydrogenation in ) and solvent selection. For example, THF or DMF may enhance cyclization efficiency. Reaction time and temperature (e.g., reflux vs. room temperature) significantly impact outcomes, as shown in multi-step syntheses .

Q. What strategies resolve contradictions in reported biological activities of analogous tetrahydroisoquinolines?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antitumor vs. antimicrobial effects) require comparative assays under standardized conditions. For example, highlights the need to correlate chain length (C6–C17 alkyl groups) with cytotoxicity using MTT assays and microbial inhibition studies .

Q. How do steric effects of the trimethylsilyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky trimethylsilyl group may hinder electrophilic substitution but enhance stability in radical reactions. Computational modeling (e.g., DFT calculations) can predict steric hindrance, while experimental kinetics (e.g., Suzuki-Miyaura coupling trials) validate reactivity trends .

Data Analysis and Experimental Design

Q. What analytical techniques differentiate regioisomers in synthetic intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) identify regioisomers. For example, uses NOESY to distinguish methoxy substituents in tetrahydronaphthoisoquinoline derivatives .

Q. How are reaction mechanisms validated for novel synthetic pathways?

  • Methodological Answer : Isotopic labeling (e.g., deuterium tracing) and intermediate trapping (e.g., using TEMPO) clarify mechanistic steps. employs LiAlH₄ reduction kinetics to infer hydride transfer pathways .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS guidelines ( ): Use PPE (gloves, goggles), avoid inhalation (H335), and ensure ventilation. Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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